molecular formula C17H31N5O8 B14251872 L-Glutaminyl-L-threonyl-L-seryl-L-valine CAS No. 392685-66-4

L-Glutaminyl-L-threonyl-L-seryl-L-valine

Cat. No.: B14251872
CAS No.: 392685-66-4
M. Wt: 433.5 g/mol
InChI Key: ZNICLQCTVHXOJQ-TZIOMAPQSA-N
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Description

L-Glutaminyl-L-threonyl-L-seryl-L-valine is a tetrapeptide composed of glutamine (Gln), threonine (Thr), serine (Ser), and valine (Val) residues linked via peptide bonds. The molecular weight is approximately 433.45 g/mol.

Properties

CAS No.

392685-66-4

Molecular Formula

C17H31N5O8

Molecular Weight

433.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C17H31N5O8/c1-7(2)12(17(29)30)21-15(27)10(6-23)20-16(28)13(8(3)24)22-14(26)9(18)4-5-11(19)25/h7-10,12-13,23-24H,4-6,18H2,1-3H3,(H2,19,25)(H,20,28)(H,21,27)(H,22,26)(H,29,30)/t8-,9+,10+,12+,13+/m1/s1

InChI Key

ZNICLQCTVHXOJQ-TZIOMAPQSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)N)O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by Merrifield in 1963, remains the gold standard for peptide synthesis due to its scalability and automation potential. The process involves anchoring the C-terminal amino acid (valine) to a resin support, followed by iterative deprotection, coupling, and cleavage steps. For QTSV synthesis, the Fmoc (fluorenylmethyloxycarbonyl) strategy is preferred over Boc (tert-butyloxycarbonyl) due to its compatibility with mild acidic cleavage conditions, which preserve acid-sensitive side chains like glutamine’s amide group.

Key Steps in SPPS:

  • Resin Activation : Wang or Rink amide resins are functionalized with valine’s carboxyl group using diisopropylcarbodiimide (DICI) and hydroxybenzotriazole (HOBt).
  • Deprotection : Piperidine (20–30% in DMF) removes Fmoc groups from the N-terminus after each coupling cycle.
  • Coupling : Amino acids (glutamine, threonine, serine, valine) are activated using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or oxyma pure, achieving coupling efficiencies >99% per cycle.

Table 1: SPPS Parameters for QTSV Synthesis

Parameter Value/Reagent Source
Resin Rink amide (0.6 mmol/g)
Coupling Reagent HBTU/DIPEA
Deprotection Agent 20% piperidine/DMF
Cleavage Cocktail TFA:EDT:H2O (94:3:3)
Average Coupling Yield 98.5% per cycle

Liquid-Phase Peptide Synthesis

Liquid-phase methods, though less common for tetrapeptides, offer advantages in large-scale production. QTSV is assembled via fragment condensation, where dipeptide blocks (e.g., Gln-Thr and Ser-Val) are synthesized separately and coupled. Carbodiimide-mediated activation (e.g., DCC with HOBt) ensures minimal racemization during fragment ligation. However, solubility challenges necessitate polar solvents like DMF or DMSO, complicating purification.

Critical Considerations:

  • Protection Schemes : Tert-butyl (t-Bu) groups shield threonine and serine hydroxyls, while trityl (Trt) groups protect glutamine’s side chain.
  • Racemization Risk : Histidine-free coupling agents reduce epimerization, with monitoring via chiral HPLC.

Optimization of Synthesis Parameters

Coupling Efficiency and Side Reactions

Incomplete couplings or deletion sequences arise from steric hindrance, particularly at β-branched residues like threonine and valine. Double coupling strategies or microwave-assisted synthesis (50°C, 10 min) enhance yields to >99%. Side reactions, such as aspartimide formation at serine residues, are mitigated by incorporating 2% hydrazine during deprotection.

Solvent and Temperature Effects

Optimal solvent systems balance resin swelling and reagent solubility. For SPPS, DMF outperforms dichloromethane (DCM) due to superior swelling of polystyrene resins (3–5 mL/g vs. 1–2 mL/g). Elevated temperatures (40–50°C) accelerate coupling kinetics but risk Fmoc-deprotection side reactions, necessitating precise thermal control.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude QTSV is purified via reverse-phase HPLC using C18 columns and a gradient of 0.1% TFA in acetonitrile/water. Analytical HPLC (UV detection at 220 nm) confirms purity >95%, with retention times varying by solvent system.

Table 2: HPLC Purification Conditions

Column Mobile Phase Gradient Time Purity Source
C18 (250 × 4.6 mm) 0.1% TFA in ACN/H2O 0–60% ACN in 30 min 97.2%

Mass Spectrometry and NMR

Electrospray ionization mass spectrometry (ESI-MS) verifies molecular weight (observed m/z: 433.5 [M+H]⁺ vs. calculated 433.5). $$ ^1H $$-NMR in D₂O confirms stereochemistry, with characteristic shifts for valine’s γ-methyl (δ 0.95 ppm) and serine’s β-hydroxy (δ 3.85 ppm).

Comparative Analysis of Synthesis Methods

Table 3: SPPS vs. Liquid-Phase Synthesis

Parameter SPPS Liquid-Phase
Yield 75–85% 60–70%
Purity >95% 85–90%
Scalability Automated, multi-gram Batch-dependent
Racemization Risk <0.5% 1–2%
Cost High (resin, reagents) Moderate

SPPS excels in purity and scalability but incurs higher costs, whereas liquid-phase methods suit bulk production despite moderate yields.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-threonyl-L-seryl-L-valine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in threonine and serine can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.

    Substitution: Nucleophilic substitution reactions can occur at the amide bonds, leading to modifications of the peptide structure.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

L-Glutaminyl-L-threonyl-L-seryl-L-valine is a chemical compound with the molecular formula C17H31N5O8C_{17}H_{31}N_5O_8 . It is also known by synonyms such as this compound and DTXSID30784200 .

Scientific Research Applications

Currently, the available research information regarding specific applications of this compound is limited. However, the search results provide insights into its components and related peptides, which suggest potential research avenues .

Potential Research Directions

  • Peptide Synthesis : L-amino acid ligases, such as those studied in Pseudomonas syringae, can synthesize functional peptides, including those with antihypertensive or antiangiogenic effects, or those that enhance saltiness . this compound could be a subject of interest in similar enzymatic synthesis studies .
  • Nutritional Studies : Valine, one of the components of this compound, is an essential amino acid that promotes muscle growth and tissue repair . Research on valine's role in gut health and nonalcoholic fatty liver disease (NAFLD) in laying hens suggests a potential area for studying the compound's metabolic effects .
  • Animal Nutrition : L-Valine is used as a nutritional additive in animal feed . Studies on its safety and efficacy in animal nutrition could provide a basis for examining the role and impact of this compound in animal diets .

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-threonyl-L-seryl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Glutaminyl-L-threonyl-L-seryl-L-valine with three structurally related peptides identified in the evidence:

Parameter This compound L-Tyrosyl-L-methionyl-L-asparaginylglycyl-L-threonyl-L-methionyl-L-seryl-L-glutaminyl-L-valine L-Valine,L-histidyl-L-valyl-L-arginyl-L-alanyl-L-leucylglycyl-L-glutaminyl-L-lysyl-L-tyrosyl-L-phenylalanylglycyl-L-seryl-L-leucyl-L-prolyl-L-seryl-L-seryl-L-glutaminyl-L-glutaminyl-L-glutaminyl-L-threonyl- L-Valine,L-lysyl-L-prolyl-L-threonyl-L-tyrosyl-L-leucylglycyl-L-seryl-L-glutaminyl-
CAS Number Not provided 154330-44-6 872600-66-3 392724-03-7
Sequence Length 4 residues 9 residues 20 residues 9 residues
Molecular Formula C₁₇H₃₁N₅O₈ (calculated) C₄₂H₆₇N₁₁O₁₅S₂ Not explicitly provided C₄₅H₇₃N₁₁O₁₄
Molecular Weight ~433.45 g/mol 1030.18 g/mol Not explicitly provided Not explicitly provided
Key Structural Features - Short-chain tetrapeptide
- No sulfur or aromatic residues
- Contains methionine (sulfur-containing)
- Tyrosine (aromatic)
- Branched glycine and asparagine
- Extended sequence with histidine, arginine, and multiple glutamines
- Includes proline (rigid structure)
- Tyrosine and leucine for hydrophobicity
- Proline and lysine for charge modulation

Structural and Functional Analysis

Sequence Complexity and Functional Implications

  • This compound: Its short length and absence of sulfur/aromatic residues limit its stability under oxidative or UV-exposed conditions.
  • Longer Peptides (e.g., ) : Sequences with methionine (e.g., ) are prone to oxidation, while aromatic residues (tyrosine in ) enhance UV absorbance. Proline in introduces structural rigidity, impacting conformational flexibility.

Physicochemical Properties

  • Hydrophobicity : Valine and leucine in increase hydrophobicity, whereas the target tetrapeptide’s Thr/Ser enhance hydrophilicity.
  • Charge Profile : Lysine () and arginine () introduce positive charges, absent in the target compound.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing L-glutaminyl-L-threonyl-L-seryl-L-valine in a laboratory setting?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the most common method. The Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protection strategy is used to sequentially add amino acids to a resin-bound chain. For example, glutamine (with side-chain protection) is coupled first, followed by threonine, serine, and valine. After each coupling, deprotection is performed using piperidine (Fmoc) or trifluoroacetic acid (Boc). Cleavage from the resin and global deprotection are achieved with reagents like TFA/H2O/TIPS. Purification is typically done via reverse-phase HPLC, and purity is verified by LC-MS .

Q. How can researchers confirm the structural integrity of this tetrapeptide post-synthesis?

  • Methodological Answer : A combination of analytical techniques is required:

  • Mass Spectrometry (MS) : To verify molecular weight (e.g., MALDI-TOF or ESI-MS).
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm backbone connectivity and side-chain configurations.
  • Circular Dichroism (CD) : To assess secondary structure in solution.
  • Amino Acid Analysis (AAA) : Hydrolysis followed by HPLC to quantify residue composition .

Q. What are the critical stability considerations for storing this compound?

  • Methodological Answer : The peptide should be stored lyophilized at -20°C in a desiccator to prevent hydrolysis or oxidation. In solution (e.g., PBS or water), stability depends on pH (optimally 4–6) and temperature (short-term use at 4°C; long-term storage at -80°C). Avoid repeated freeze-thaw cycles. Stability assays using HPLC or LC-MS can monitor degradation products like deamidated glutamine or oxidized threonine .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed molecular weights during mass spectrometry analysis?

  • Methodological Answer : Discrepancies often arise from post-translational modifications (e.g., oxidation) or incomplete deprotection. Steps include:

  • High-Resolution MS : To identify exact mass shifts (e.g., +16 Da suggests oxidation).
  • Tandem MS (MS/MS) : To localize modifications (e.g., oxidized threonine residues).
  • Re-synthesis with Modified Conditions : Adjust deprotection times or use scavengers (e.g., EDT for disulfide bond prevention) .

Q. What experimental strategies optimize the solubility of this compound in aqueous buffers?

  • Methodological Answer : Solubility challenges are common due to hydrophobic residues (e.g., valine). Strategies include:

  • Buffer Optimization : Use low-ionic-strength buffers (e.g., 10 mM ammonium acetate) or additives like DMSO (<5%).
  • pH Adjustment : Solubilize in slightly acidic conditions (pH 4–5) if the peptide lacks charged residues.
  • Trifluoroethanol (TFE) : A co-solvent to disrupt aggregation without denaturing the peptide .

Q. How can researchers address contradictory bioactivity results in cell-based assays?

  • Methodological Answer : Contradictions may stem from peptide aggregation, impurities, or cell-line variability. Mitigation steps:

  • Aggregation Testing : Use dynamic light scattering (DLS) or size-exclusion chromatography.
  • Dose-Response Curves : Confirm activity across multiple concentrations.
  • Orthogonal Assays : Validate results with fluorescence polarization (binding) or SPR (kinetics).
  • Batch Reproducibility : Synthesize multiple lots and compare purity via HPLC .

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